methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate
Description
Methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative featuring a benzodioxole-substituted carbamoylmethoxy group at the 4-position and a methyl ester at the 2-position of the quinoline core. The fluorine atom at the 6-position likely enhances metabolic stability and bioavailability, while the benzodioxol moiety may contribute to binding affinity through hydrophobic or π-π interactions .
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O6/c1-27-21(26)16-8-18(14-7-13(22)3-4-15(14)24-16)28-10-20(25)23-9-12-2-5-17-19(6-12)30-11-29-17/h2-8H,9-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJYWKMIWLPHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Quinoline Core Construction: The quinoline core is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Fluorination: Introduction of the fluoro group is achieved using electrophilic fluorination reagents such as Selectfluor.
Carbamoylation and Esterification: The final steps involve the carbamoylation of the benzodioxole moiety and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline Carboxylate Derivatives
The synthesis of methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives (e.g., 6a) provides a direct comparison. These compounds share the quinoline core and ester functionality but differ in substituents:
- 6a has a methoxy group at the 6-position and an aryl group at the 2-position, whereas the target compound features a fluorine at the 6-position and a benzodioxol-carbamoylmethoxy group at the 4-position .
- The fluorine atom in the target compound may improve metabolic resistance compared to methoxy groups, which are prone to demethylation .
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Benzodioxol-Containing Analogues
Compounds like N2-[(2H-1,3-Benzodioxol-5-yl)Methyl]-5-Nitropyrimidine-2,4-Diamine (CHEMENU CM1009021) share the benzodioxol-methylcarbamoyl motif but are based on pyrimidine or pyrimidinone cores . These analogues exhibit divergent biological activities (e.g., antimicrobial or kinase inhibition) due to differences in heterocyclic scaffolds. The quinoline core in the target compound may confer distinct pharmacokinetic properties, such as enhanced membrane permeability .
Biological Activity
Methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate. Its molecular formula is , with a molecular weight of approximately 420.37 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H17FN2O6 |
| Molecular Weight | 420.37 g/mol |
| Functional Groups | Carbamate, Fluoroquinoline, Benzodioxole |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways critical for cancer cell proliferation. The mechanism involves:
- Enzyme Inhibition : The compound binds to active sites or allosteric sites of target enzymes, disrupting their function.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells by interfering with crucial signaling pathways.
- Receptor Interaction : The compound's structural features allow it to interact with various receptors, potentially modulating their activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound, focusing on its ability to inhibit tumor growth in various cancer models:
-
In Vitro Studies : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. IC50 values indicate its potency in inhibiting cell proliferation.
Cell Line IC50 (µM) MCF-7 (Breast) 5.4 HCT116 (Colon) 3.8
Case Studies
- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Xenograft Models : In vivo studies using xenograft models have shown that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.
Key Findings
- Metabolic Stability : The compound exhibits good metabolic stability with minimal formation of toxic metabolites.
- Side Effects : Preliminary studies indicate low systemic toxicity; however, further clinical trials are essential to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
